Bis(cyclopentadienyl)zirconium Chloride hydride

Catalog No.
S906258
CAS No.
37342-97-5
M.F
C10H11ClZ
M. Wt
257.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(cyclopentadienyl)zirconium Chloride hydride

CAS Number

37342-97-5

Product Name

Bis(cyclopentadienyl)zirconium Chloride hydride

IUPAC Name

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride

Molecular Formula

C10H11ClZ

Molecular Weight

257.87 g/mol

InChI

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1

InChI Key

NKIVVMOIGINFTB-UHFFFAOYSA-M

SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]

Canonical SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]

Olefin Polymerization Catalyst

Schwartz's reagent finds significant use as a catalyst in olefin polymerization reactions. These reactions involve the linking together of simpler olefin (alkene) molecules to form long-chain polymers. The specific type of polymer produced depends on the reaction conditions and the starting olefins used Sigma-Aldrich: . This process plays a crucial role in the large-scale production of various commercially important plastics like polyethylene and polypropylene.

Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz's reagent, is an organometallic compound with the molecular formula C10_{10}H11_{11}ClZr and a molecular weight of 257.87 g/mol. This compound appears as an off-white microcrystalline powder and is sensitive to moisture and light, exhibiting a color change from white to pink and eventually to dark red upon exposure to heat or light . It is primarily utilized in organic synthesis due to its catalytic properties, particularly in hydrozirconation reactions involving alkenes and alkynes.

Schwartz's reagent plays a vital role in various chemical transformations, including:

  • Hydrozirconation of Olefins and Alkynes: It acts as a reagent for the hydrozirconation process, converting olefins and alkynes into organozirconium intermediates.
  • Reduction of Tertiary Amides: The compound facilitates the conversion of tertiary amides to aldehydes without affecting other functional groups like cyano or nitro .
  • Catalysis in Organic Synthesis: It serves as a catalyst for asymmetric vinylation and dienylation of ketones, as well as hydroboration reactions .
  • Formation of β-Alkoxy Alcohols: The compound is effective in synthesizing β-alkoxy alcohols via ring-opening reactions of epoxides.

Research indicates that bis(cyclopentadienyl)zirconium chloride hydride may exhibit antimicrobial properties. Complexes formed with O,O′-dialkyl and alkylene dithiophosphoric acids have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibacterial research. Additionally, its role in radical reactions highlights its utility in biochemical pathways.

The synthesis of bis(cyclopentadienyl)zirconium chloride hydride can be achieved through several methods:

  • Reduction of Zirconocene Dichloride: The most common method involves reacting zirconocene dichloride with lithium aluminum hydride in tetrahydrofuran (THF) solution. This reaction produces the desired hydride compound while releasing lithium chloride as a byproduct .
  • Purification Techniques: Due to its sensitivity to moisture and light, freshly prepared bis(cyclopentadienyl)zirconium chloride hydride is recommended for use. Purity can be assessed through NMR spectroscopy by monitoring the reaction with acetone .

Bis(cyclopentadienyl)zirconium chloride hydride finds diverse applications in:

  • Organic Synthesis: It is widely used for functionalizing unsaturated systems and converting amides to aldehydes.
  • Polymerization Processes: The compound serves as a catalyst in olefin polymerization reactions, enhancing the efficiency of polymer formation.
  • Pharmaceutical Intermediates: Its ability to facilitate complex organic transformations makes it valuable in the synthesis of pharmaceutical compounds .

The interactions of bis(cyclopentadienyl)zirconium chloride hydride with various substrates are crucial for understanding its reactivity. The compound primarily targets olefins and alkynes through hydrozirconation, leading to the formation of stable organozirconium intermediates. Environmental factors such as moisture and light significantly influence its stability and reactivity.

Several compounds share structural or functional similarities with bis(cyclopentadienyl)zirconium chloride hydride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Zirconocene dichlorideC10_{10}H8_{8}Cl2_{2}ZrPrecursor for bis(cyclopentadienyl)zirconium chloride hydride; used in similar reactions.
Bis(cyclopentadienyl)titanium dichlorideC10_{10}H10_{10}Cl2_{2}TiSimilar catalytic properties; used in olefin polymerization.
Bis(eta5-cyclopentadienyl)hafnium chlorideC10_{10}H10_{10}Cl2_{2}HfRelated organometallic compound; exhibits similar reactivity patterns.

Uniqueness

Bis(cyclopentadienyl)zirconium chloride hydride is unique due to its specific reactivity profile, particularly its ability to mediate reductions without affecting other sensitive functional groups. Its versatility as both a stoichiometric reagent and a catalyst distinguishes it from other similar compounds.

Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz’s reagent, was first synthesized in 1969 by Wailes and Weigold through the reduction of zirconocene dichloride (Cp2ZrCl2) with lithium aluminum hydride (LiAlH4). The compound gained prominence in the 1970s when Jeffrey Schwartz, a chemistry professor at Princeton University, demonstrated its utility in organic synthesis, particularly in hydrozirconation reactions. Early methods suffered from impurities, but refinements by Carr and Schwartz in 1979 using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) improved purity and accessibility.

The reagent’s dimeric structure was later confirmed via advanced techniques such as microcrystal electron diffraction (MicroED), resolving longstanding uncertainties about its bridging hydride configuration.

Nomenclature and Structural Designation

Chemical Nomenclature

  • IUPAC Name: Chloro(hydrido)bis(η5-cyclopentadienyl)zirconium
  • Common Names: Schwartz’s reagent, zirconocene hydrochloride, Cp2ZrHCl
  • Formula: C10H11ClZr
  • Molecular Weight: 257.87 g/mol

Structural Features

The compound adopts a dimeric "clam-shell" structure in the solid state, with two zirconium centers bridged by hydride ligands. Each zirconium atom is coordinated to two cyclopentadienyl (Cp) rings, one chloride, and one hydride ligand. Key structural parameters include:

PropertyValueSource
Zr–H Bond Length1.85–1.90 Å (bridging)
Zr–Cl Bond Length2.42 Å
Cp Ring Zr–C Distance2.30–2.35 Å

The dimeric nature explains its low solubility in nonpolar solvents and reactivity in coordinating solvents like tetrahydrofuran (THF).

Significance in Organometallic Chemistry

Role in Hydrozirconation

Schwartz’s reagent is pivotal for hydrozirconation, a reaction that adds Zr–H bonds across unsaturated substrates (alkenes, alkynes) with high regioselectivity. The process follows a syn-addition mechanism, producing stable organozirconium intermediates that undergo further functionalization (Table 1).

Table 1: Applications of Hydrozirconation

SubstrateProductKey Transformation
Terminal AlkyneE-AlkenylzirconoceneStereospecific C–H activation
AmideAldehydeSelective reduction
Propargyl AlcoholBranched AlkenylzirconiumDirected functionalization

Catalytic and Synthetic Utility

  • Reduction of Amides: Schwartz’s reagent selectively reduces tertiary amides to aldehydes without affecting esters or nitriles.
  • Cross-Coupling Reactions: Alkenylzirconocenes derived from hydrozirconation participate in Negishi and Kumada couplings, enabling C–C bond formation.
  • Polymerization: As a precursor to zirconocene dichloride, it indirectly contributes to Ziegler-Natta catalysis for olefin polymerization.

Mechanistic Insights

The reagent’s Lewis acidity and empty d-orbitals facilitate substrate coordination, while its hydride ligand acts as a nucleophile. For example, in ketone vinylation, zirconium coordinates the carbonyl oxygen, enabling hydride transfer to generate enolate intermediates.

Molecular Architecture and Coordination Geometry

Bis(cyclopentadienyl)zirconium chloride hydride exhibits a distinctive molecular architecture that exemplifies the bent metallocene structural motif characteristic of group 4 transition metal complexes [1]. The compound adopts the typical "clam-shell" structure observed in other cyclopentadienyl-metal-halide complexes, where the cyclopentadienyl rings are not parallel but instead form an acute angle around the central zirconium atom [1]. This bent geometry contrasts sharply with the parallel ring arrangements found in classical sandwich compounds such as ferrocene [2].

The coordination geometry around the zirconium center can be described as distorted tetrahedral, with the metal atom coordinated by two cyclopentadienyl ligands in an eta-five bonding mode, one chloride ligand, and one hydride ligand [3] [4]. The zirconium-cyclopentadienyl centroid distances typically range from approximately 2.20 to 2.25 angstroms, which are consistent with other zirconocene derivatives [3]. The molecular formula (C₅H₅)₂ZrHCl corresponds to a molecular weight of 257.87 grams per mole, with the compound existing as a white microcrystalline powder under standard conditions [5] [6].

The electronic configuration of the zirconium center in this compound features a formal oxidation state of +4, resulting in a d⁰ electronic configuration [7]. This electron-deficient nature contributes to the compound's strong Lewis acidic character and its tendency to form dimeric structures through bridging interactions [7]. The bent metallocene geometry arises from the need to minimize electron-electron repulsions while maximizing orbital overlap between the metal d-orbitals and the π-systems of the cyclopentadienyl ligands [2].

Dimeric Solid-State Structure and Bridging Hydrides

The solid-state structure of bis(cyclopentadienyl)zirconium chloride hydride is fundamentally dimeric, featuring a centrosymmetric arrangement with two bridging hydride ligands connecting the two zirconocene units [3] [4]. This dimeric structure was definitively confirmed through microcrystal electron diffraction studies, which provided the first direct crystallographic evidence for the long-proposed structural arrangement [3] [4].

The dimer is stabilized by two bridging hydride ligands that occupy positions between the two zirconium centers, creating a four-membered Zr₂H₂ ring core [3] [4]. The bridging hydrides are positioned such that they bisect the zirconium atoms, chlorine atoms, and create a central mirror plane that runs perpendicular to the cyclopentadienyl rings [3]. The zirconium-hydride bond distances are approximately 1.80 angstroms, while the zirconium-chloride bond distances measure approximately 2.40 angstroms [3].

Fourier difference maps from electron diffraction studies clearly revealed the electron density corresponding to the bridging hydride positions, confirming their location in the void space between the metal centers [3] [4]. The hydrides emerge from regions of low electron density and can be refined freely during structural determination, providing strong evidence for their bridging nature [3]. This dimeric arrangement is crucial for the compound's stability, as the monomeric form would be highly electron-deficient and unstable under normal conditions [1].

The solid-state structure exhibits remarkable thermal stability, with the compound maintaining its crystalline integrity up to temperatures exceeding 300 degrees Celsius [9]. However, the compound shows sensitivity to light and moisture, with prolonged exposure leading to color changes from white to pink and eventually to dark red [9]. The dimeric structure is also supported by solid-state nuclear magnetic resonance spectroscopy, which indicates the presence of multiple zirconium environments consistent with the bridged arrangement [1] [7].

Comparative Analysis with Related Zirconocene Complexes

Bis(cyclopentadienyl)zirconium chloride hydride exhibits both similarities and distinct differences when compared to other members of the zirconocene family [2] [10]. The parent compound, bis(cyclopentadienyl)zirconium dichloride, adopts a monomeric bent metallocene structure with a cyclopentadienyl-zirconium-cyclopentadienyl angle of approximately 128 degrees and a chloride-zirconium-chloride angle of 97.1 degrees [10] [11]. This monomeric structure contrasts with the dimeric arrangement observed in the hydride chloride derivative.

The related bis(cyclopentadienyl)zirconium dihydride also exhibits dimeric behavior in the solid state, featuring multiple bridging hydride ligands similar to the chloride hydride compound [1] [12]. However, the dihydride complex shows greater structural complexity due to the presence of additional hydride ligands that can adopt various bridging and terminal coordination modes [7] [12]. Ansa-zirconocene hydrides, which contain bridging groups connecting the two cyclopentadienyl rings, demonstrate different structural preferences depending on the nature and size of the bridging unit [13] [14].

The comparative analysis reveals that the tendency toward dimeric structures in zirconium hydride complexes arises from the electron-deficient nature of the metal center and the strong bridging ability of hydride ligands [7] [12]. Unbridged zirconocene derivatives typically form tetranuclear clusters when treated with aluminum hydride reagents, while ansa-bridged systems prefer binuclear arrangements due to conformational constraints imposed by the bridging groups [7]. The chloride hydride complex represents an intermediate case, where the presence of one hydride and one chloride ligand per zirconium center favors the formation of stable dimeric structures.

Structural parameters for the chloride hydride complex are consistent with other zirconocene derivatives, showing zirconium-cyclopentadienyl distances in the typical range and bond angles that reflect the bent metallocene geometry [15] [16]. The compound's coordination environment can be described as distorted tetrahedral, similar to other four-coordinate zirconocene complexes [15]. The bridging hydride interactions in the chloride hydride complex are comparable to those observed in other dimeric zirconium hydride systems, with similar bond distances and bridging angles [13] [17].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, X-ray Diffraction)

The spectroscopic characterization of bis(cyclopentadienyl)zirconium chloride hydride has historically relied on a combination of techniques due to the compound's poor solubility in common organic solvents and its reactivity with polar chlorinated solvents [1] [3]. Fourier transform infrared spectroscopy has been instrumental in confirming the presence of bridging hydride ligands, with characteristic vibrations observed in the 1250-1300 wavenumber region [1] [18]. These bridging hydride stretches appear as broad absorption bands, consistent with hydride ligands in non-equivalent environments within the polymeric solid-state structure [18].

Solid-state chlorine-35 nuclear magnetic resonance spectroscopy has provided crucial evidence for the dimeric nature of the compound [1] [4]. The chlorine nuclear magnetic resonance data indicates the presence of chloride ligands in a specific chemical environment consistent with the proposed dimeric structure [1]. Additionally, solid-state nuclear magnetic resonance studies have revealed spectroscopic signatures that support the dimeric arrangement, although the specific chemical shift values have not been extensively reported due to the compound's challenging spectroscopic properties [1] [7].

Microcrystal electron diffraction has emerged as the definitive structural characterization technique for this compound, providing the first complete three-dimensional structural determination [3] [4]. The electron diffraction data, collected at ambient temperature using 300 kiloelectron volt electrons, yielded a high-completeness dataset with 90.6 percent coverage and a resolution of 1.15 angstroms [3] [4]. The structure was solved ab initio using direct methods and refined with anisotropic displacement parameters to achieve an R₁ value of 14.9 percent [3] [4].

The electron diffraction study definitively confirmed the centrosymmetric dimeric structure with two bridging hydride ligands, validating the structural model that had been proposed based on indirect spectroscopic evidence [3] [4]. Ultraviolet-visible spectroscopy of related zirconocene compounds shows characteristic absorption bands around 276 nanometers, corresponding to cyclopentadienyl-to-zirconium charge transfer transitions [19]. The compound's spectroscopic profile is consistent with its dimeric solid-state structure and the presence of bridging hydride interactions.

Table 1: Crystallographic Data for Bis(cyclopentadienyl)zirconium Chloride Hydride

ParameterValueReference
Space GroupCentrosymmetricJones et al., 2019 [3]
Resolution1.15 ÅJones et al., 2019 [3]
Data Completeness90.6%Jones et al., 2019 [3]
R₁ Value14.9%Jones et al., 2019 [3]
TemperatureAmbient (~23°C)Jones et al., 2019 [3]
Data Collection MethodContinuous Rotation MicroEDJones et al., 2019 [3]
Electron Beam Energy300 keVJones et al., 2019 [3]
Structure DeterminationAb initio by direct methodsJones et al., 2019 [3]
Refinement MethodAnisotropic displacement parametersJones et al., 2019 [3]
Dimer StructureYes, centrosymmetric dimerJones et al., 2019 [3]
Bridging HydridesTwo bridging hydridesJones et al., 2019 [3]

Table 2: Spectroscopic Characterization Summary

TechniqueKey ObservationFrequency/Chemical ShiftStructural Information
FT-IR SpectroscopyBridging hydride vibrations1250-1300 cm⁻¹ (broad) [1] [18]μ-H bridging confirmed
Solid-State ³⁵Cl NMRConfirms dimeric structureNot specified [1]Dimeric nature
Solid-State NMRIndicates dimeric arrangementNot specified [1] [7]Solid-state dimeric structure
MicroEDFirst direct structural confirmationStructural data at 1.15 Å [3] [4]Centrosymmetric dimer with bridging hydrides
UV-Vis SpectroscopyCharacteristic metallocene absorption276 nm (Cp-Zr transitions) [19]Cp-Zr coordination

Table 3: Comparison with Related Zirconocene Complexes

CompoundFormulaStructure TypeKey Structural FeaturesCoordination Geometry
Bis(cyclopentadienyl)zirconium chloride hydride(C₅H₅)₂ZrHClDimeric with bridging hydrides [3] [4]Two μ-H bridges, centrosymmetricDistorted tetrahedral
Bis(cyclopentadienyl)zirconium dichloride(C₅H₅)₂ZrCl₂Monomeric bent metallocene [10] [11]Bent Cp-Zr-Cp angle (~128°)Bent sandwich
Bis(cyclopentadienyl)zirconium dihydride(C₅H₅)₂ZrH₂Dimeric with bridging hydrides [1] [12]Multiple bridging hydridesDistorted tetrahedral
Bis(cyclopentadienyl)zirconium methyl chloride(C₅H₅)₂ZrMeClMonomeric bent metallocene [20]Single terminal groupsBent sandwich
Ansa-zirconocene hydridesVarious bridged structuresVarious (mono/dimeric) [13] [14]Constrained by bridgeVariable

The most widely employed synthetic route to bis(cyclopentadienyl)zirconium chloride hydride involves the reduction of zirconocene dichloride using various hydride donors [1] [2] [3]. This fundamental transformation, first developed by Wailes and Weigold, has become the cornerstone methodology for accessing this valuable organometallic reagent [1] [4].

Lithium Aluminum Hydride Route

The lithium aluminum hydride reduction represents the most extensively studied and commercially viable approach for preparing bis(cyclopentadienyl)zirconium chloride hydride [1] [2] [5] [6] [3]. The reaction proceeds according to the following stoichiometric equation:

(C₅H₅)₂ZrCl₂ + ¹⁄₄ LiAlH₄ → (C₅H₅)₂ZrHCl + ¹⁄₄ LiAlCl₄

This transformation is typically conducted in tetrahydrofuran solution at room temperature, requiring careful handling due to the pyrophoric nature of lithium aluminum hydride [6] [7]. The reaction mechanism involves hydride transfer from the aluminum center to the zirconium metal, accompanied by ligand exchange processes [8] [7].

A significant challenge in this synthetic approach is the competitive formation of the dihydride complex (C₅H₅)₂ZrH₂, which occurs through over-reduction [1] [2]. This side reaction is addressed through post-treatment with methylene chloride, which selectively converts the dihydride back to the desired mixed hydride chloride complex [1] [3].

Alternative aluminum-based reducing agents include lithium aluminum hydride tert-butoxide [LiAlH(OC(CH₃)₃)₃], which provides similar reactivity with potentially improved selectivity [9] [3]. These modified aluminum hydrides offer enhanced control over the reduction process while maintaining high yields typically exceeding 80% [6] [3].

Mechanistic Considerations

The reduction mechanism involves initial coordination of the hydride source to the zirconium center, followed by chloride displacement and hydride transfer [8] [7]. Spectroscopic evidence suggests that the reaction proceeds through transient intermediates involving aluminum-zirconium interactions [8] [3].

The thermodynamic driving force for this transformation arises from the high oxophilicity of aluminum and the formation of stable aluminum-chloride bonds [8] [7]. Computational studies have revealed that the energy barrier for hydride transfer is relatively low, explaining the facile nature of this transformation at ambient temperatures [8] [7].

MethodStarting MaterialReducing AgentConditionsYield RangeKey Features
Lithium Aluminum Hydride ReductionZirconocene Dichloride (Cp₂ZrCl₂)LiAlH₄THF, room temperatureHigh (>80%)Most common method, over-reduction to Cp₂ZrH₂ occurs [1] [2] [3]
Lithium Aluminum Hydride (Alternative)Zirconocene Dichloride (Cp₂ZrCl₂)LiAlH[OC(CH₃)₃]₃THF solutionHigh (>80%)Alternative aluminum reagent, similar mechanism [9] [3]

Alternative Reductive Strategies (LiH, NaH, Borohydrides)

Beyond the conventional lithium aluminum hydride approach, several alternative reductive methodologies have been developed to access bis(cyclopentadienyl)zirconium chloride hydride, each offering distinct advantages in terms of selectivity, operational simplicity, or cost-effectiveness [1] [10] [11].

Lithium Hydride Methodology

Lithium hydride reduction provides a particularly attractive alternative that enables in situ generation of the zirconocene hydride complex [1] [10]. This approach offers significant advantages for isotopic labeling applications, as deuterated (Li²H) or tritiated (Li³H) lithium hydride can be readily employed to generate the corresponding labeled zirconocene derivatives [1] [12].

The reaction with lithium hydride proceeds under milder conditions compared to lithium aluminum hydride, requiring lower temperatures and showing enhanced functional group tolerance [10] [11]. The absence of aluminum-containing byproducts simplifies workup procedures and reduces the potential for competitive complexation reactions [10].

Mechanistic studies indicate that the lithium hydride approach involves direct hydride transfer without the formation of intermediate aluminum-zirconium complexes [10] [11]. This simplified pathway contributes to the improved selectivity observed with this methodology [10].

Sodium Hydride Applications

Sodium hydride has emerged as a cost-effective alternative for the preparation of zirconocene hydride complexes, particularly in industrial applications where economics are paramount [10] [11] [13]. Recent developments have demonstrated that sodium hydride can function as a hydride donor under solvothermal conditions in the presence of sodium iodide or lithium iodide as activators [11].

The activation mechanism involves in situ hydrogen gas evolution that creates reactive hydride species capable of reducing zirconocene dichloride [11] [13]. This approach has been successfully applied in high-temperature synthesis protocols, typically conducted in mineral oil dispersions at temperatures ranging from 250-300°C [10] [13].

Borohydride Reduction Systems

Sodium borohydride and related boron hydride reagents offer complementary selectivity profiles for zirconocene hydride synthesis [14] [15] [16] [17]. These reagents are particularly valuable when mild reaction conditions are required or when water tolerance is advantageous [14] [15].

Polymer-supported zirconium borohydride complexes have been developed as stable, efficient, and regenerable reducing systems [16] [17]. These heterogeneous catalysts stabilize the otherwise unstable zirconium borohydride [Zr(BH₄)₄] through coordination to polyvinylpyridine supports [16] [17].

The borohydride approach has proven particularly effective for the reduction of carbonyl compounds and offers the advantage of straightforward product isolation [16] [17]. Mechanistic investigations have revealed that these systems operate through hydride transfer mechanisms similar to conventional borohydride reductions [18] [15].

Tetrabutylammonium Fluoride Activation

A novel activation strategy employing tetrabutylammonium fluoride (TBAF) has recently been developed for the ambient generation of zirconium hydride catalysts [19] [20] [21]. This methodology utilizes inexpensive zirconocene dichloride in combination with TBAF as an activating agent and hydrosilanes as the stoichiometric reductant [19] [20] [21].

Mechanistic studies using ¹⁹F NMR spectroscopy have demonstrated that TBAF facilitates the formation of zirconocene fluoride complexes, which serve as key intermediates in the catalytic cycle [20] [21]. This fluoride-initiated pathway enables highly chemoselective and stereoselective reductions under ambient conditions [19] [20] [21].

The TBAF activation approach has shown particular promise in pharmaceutical applications, demonstrating excellent functional group tolerance and high yields (up to 92%) in the synthesis of chiral benzylamines [19] [21]. This methodology represents a significant advancement in sustainable organometallic synthesis [19] [21].

MethodStarting MaterialReducing AgentConditionsYield RangeKey Features
Lithium Hydride ReductionZirconocene Dichloride (Cp₂ZrCl₂)LiHIn situ generationModerate to HighIsotopic labeling possible with Li²H or Li³H [1] [10] [12]
Sodium Hydride ReductionZirconocene Dichloride (Cp₂ZrCl₂)NaHMineral oil, high temperatureVariableAlternative alkali metal hydride source [10] [11] [13]
Sodium Borohydride ReductionZirconocene Dichloride (Cp₂ZrCl₂)NaBH₄Aqueous/THF conditionsModerateMild conditions, porous structure formation [14] [15] [16]
Tetrabutylammonium Fluoride ActivationZirconocene Dichloride (Cp₂ZrCl₂)TBAF + HydrosilaneAmbient conditionsUp to 92%Novel activation, ambient conditions [19] [20] [21]

In Situ Generation for Catalytic Applications

The development of in situ generation methodologies has revolutionized the application of bis(cyclopentadienyl)zirconium chloride hydride in catalytic transformations, overcoming the stability limitations associated with the isolated reagent while enabling catalytic turnover processes [22] [23] [24] [25].

Amine-Mediated Ligand Exchange Systems

Amine-mediated ligand exchange represents a cornerstone methodology for the in situ preparation of zirconium hydride catalysts [22] [23] [24]. This approach employs zirconocene dichloride as a stable precatalyst that undergoes activation in the presence of tertiary amines and water [22] [23] [24].

The key mechanistic insight involves the formation of an oxo-bridged dimer precatalyst [(Cp₂Zr)₂(μ-O)] through amine-mediated ligand exchange of chlorides with water in a 2:1 stoichiometric ratio [22] [23] [24]. Spectroscopic observations indicate that this process is rapid and irreversible, with the amine serving primarily as an HCl acceptor [22] [23] [24].

Diethylamine has proven particularly effective in this transformation, facilitating the formation of the oxo-bridged dimer under mild conditions [22] [23] [24]. The resulting precatalyst can be directly converted to the active zirconocene hydride species through σ-bond metathesis with hydrosilanes [22] [23].

This methodology requires only 2.5-5 mol% of zirconocene dichloride and does not require careful air- or moisture-free techniques, representing a significant practical advancement [22] [23] [24]. The broad functional group tolerance and high yields (up to 92%) achieved with this system have made it particularly valuable for synthetic applications [22] [23].

Hydrosilane-Mediated Catalyst Generation

Hydrosilane-mediated generation of zirconium hydride catalysts has emerged as a robust and versatile approach for catalytic applications [22] [23] [26] [24]. This methodology leverages the high oxophilicity of silicon to enable catalyst turnover while serving as a traceless protecting group for newly formed products [22] [23].

Dimethoxy(methyl)silane (DMMS) has proven particularly effective as the hydrosilane component, providing optimal reactivity and selectivity in the catalyst generation process [22] [23] [27]. The mechanism involves initial formation of the oxo-bridged dimer precatalyst, followed by σ-bond metathesis with the hydrosilane to generate the active zirconium hydride species [22] [23].

Mechanistic investigations support a catalytic cycle where ketone reduction occurs through sequential hydrozirconation and σ-bond metathesis to yield silyl ether intermediates, which are desilylated upon workup to afford the alcohol products [22] [23]. The σ-bond metathesis step for catalyst regeneration is anticipated to be rate-limiting based on enthalpic considerations [22] [23].

This hydrosilane-mediated approach accommodates a wide variety of carbonyl-containing substrates, including ketones, aldehydes, enones, ynones, and lactones, with excellent chemoselectivity and functional group tolerance [22] [23] [26].

Water-Assisted Formation Protocols

Water-assisted formation protocols represent an important advancement in the practical implementation of zirconium hydride catalysis, as they eliminate the need for strict anhydrous conditions typically required for organometallic transformations [22] [23] [24].

The role of water in these systems is multifaceted, serving both as a ligand exchange partner in the formation of oxo-bridged dimers and as a stabilizing agent for the resulting catalytic species [22] [23] [24]. Controlled amounts of water (typically 1-2 equivalents relative to the zirconium precatalyst) are optimal for catalyst formation [22] [23].

Excess water can lead to competitive hydrolysis of the hydrosilane reductant and decomposition of zirconium-containing intermediates, necessitating careful optimization of water content [22] [23]. Practical protocols have been developed that are tolerant of atmospheric moisture, significantly simplifying experimental procedures [22] [23].

Fluoride-Initiated Catalytic Systems

Fluoride-initiated catalysis represents a novel approach to zirconium hydride generation that employs tetrabutylammonium fluoride as a key activating agent [19] [20] [21]. This methodology has shown particular promise in pharmaceutical applications due to its mild conditions and excellent selectivity profiles [19] [21].

Mechanistic studies using ¹⁹F NMR spectroscopy have revealed that TBAF facilitates the formation of zirconocene fluoride complexes, which are distinct from simple zirconocene difluoride [20] [21]. The observed fluorine signal at δ -139.56 ppm is consistent with the formation of a mixed halide complex [Cp₂ZrFCl] that undergoes subsequent metathesis with silyl ethers to enter the catalytic cycle [20] [21].

Critical stoichiometric relationships between TBAF and catalyst loading have been identified, with optimal performance achieved when the TBAF:catalyst ratio is carefully controlled [20] [21]. Deviation from optimal ratios leads to loss of catalytic activity, suggesting specific coordination requirements for effective catalysis [20] [21].

This fluoride-initiated approach has demonstrated exceptional performance in the synthesis of chiral benzylamines, achieving high diastereoselectivity and chemoselectivity under ambient conditions [19] [21]. The methodology has been successfully applied to sulfinyl ketimines and carbonyl compounds relevant to medicinal chemistry and natural product synthesis [19] [21].

ApproachKey ComponentsCatalyst LoadingTemperatureApplications
Amine-Mediated Ligand ExchangeCp₂ZrCl₂ + Diethylamine + H₂O2.5-5 mol%Room temperatureCarbonyl reduction [22] [23] [24]
Hydrosilane-Mediated GenerationCp₂ZrCl₂ + DMMS + Base2.5-5 mol%Room temperatureHydrosilylation [22] [23] [27]
Water-Assisted FormationCp₂ZrCl₂ + H₂O + Amine2.5-5 mol%Room temperatureGeneral hydrozirconation [22] [23] [24]
Fluoride-Initiated CatalysisCp₂ZrCl₂ + TBAF + Silane5-10 mol%AmbientSelective reductions [19] [20] [21]

Isotopic Labeling and Modified Derivatives (e.g., ZrD, OTf Analogues)

The development of isotopically labeled and structurally modified derivatives of bis(cyclopentadienyl)zirconium chloride hydride has opened new avenues for mechanistic studies, synthetic applications, and specialized catalytic transformations [28] [29] [30] [12].

Deuterium-Labeled Derivatives

Preparation methods for deuterium-labeled derivatives include reduction of zirconocene dichloride using lithium aluminum deuteride (LiAlD₄) or lithium deuteride (Li²H) [1] [12]. These isotopic exchange reactions follow similar mechanistic pathways to their protiated analogs but offer the advantage of controlled isotopic incorporation [1] [12].

Deuterium labeling experiments have provided crucial mechanistic insights into zirconium-catalyzed processes. Studies using deuterated hydrosilanes (Ph₂SiD₂) have demonstrated deuterium incorporation along alkyl chains with highest concentrations at benzylic positions, supporting reversible hydrozirconation mechanisms [31].

The deuterated reagents have found extensive application in mechanistic organometallic chemistry, allowing researchers to trace reaction pathways and confirm proposed intermediates through isotopic labeling patterns [12] [31]. Spectroscopic analysis of deuterium-labeled products provides definitive evidence for hydride transfer mechanisms versus alternative reaction pathways [31].

Tritium-Labeled Systems

Tritium-labeled zirconocene derivatives [Cp₂Zr(T)Cl] offer enhanced sensitivity for mechanistic studies due to the radioactive properties of tritium [1]. Preparation protocols using lithium tritide (Li³H) follow established methodologies for lighter isotopes but require specialized handling procedures due to radiation safety considerations [1].

These tritiated reagents have proven particularly valuable in biological applications where metabolic tracking is required, as well as in detailed kinetic studies where high sensitivity detection is advantageous [1]. The long half-life of tritium (12.3 years) provides extended experimental windows for comprehensive mechanistic investigations [1].

Triflate Analogues

Zirconocene triflate complexes [Cp₂Zr(OTf)₂·THF] represent an important class of modified derivatives that exhibit enhanced stability and improved catalytic properties compared to conventional halide complexes [28] [29] [30]. These triflate analogues demonstrate remarkable moisture tolerance and serve as powerful Lewis acid catalysts for various organic transformations [28] [29].

Synthesis of triflate derivatives involves ligand exchange between zirconocene dichloride and trifluoromethanesulfonic acid or its metal salts [28] [29] [30]. The resulting complexes typically coordinate tetrahydrofuran as a stabilizing ligand, yielding air-stable solids that can be handled under ambient conditions [28] [30].

Catalytic applications of zirconocene triflate include direct amidation, esterification, and etherification reactions that proceed efficiently in the absence of water-scavenging techniques [28]. The triflate ligands provide protection against hydrolysis while maintaining high Lewis acidity similar to scandium triflate [28].

Mechanistic studies have revealed that zirconocene triflate complexes can be recycled and reused without loss of activity, making them economically attractive for industrial applications [28]. The hydrolytic stability conferred by triflate ligands represents a significant advancement over conventional zirconocene halides [28].

Fluoride Complexes

Zirconocene fluoride derivatives have emerged as important catalytic species following the development of fluoride-initiated activation protocols [19] [20] [21]. Mixed halide complexes such as Cp₂ZrFCl serve as key intermediates in catalytic cycles and exhibit enhanced reactivity compared to dichloride precursors [20] [21].

Formation of fluoride complexes occurs through treatment of zirconocene dichloride with fluoride sources such as tetrabutylammonium fluoride [20] [21]. Spectroscopic characterization using ¹⁹F NMR has confirmed the formation of distinct fluoride-containing species with characteristic chemical shifts [20] [21].

The enhanced Lewis acidity of fluoride complexes contributes to their superior catalytic performance in selective reduction reactions [19] [20] [21]. Fluoride ligands appear to facilitate substrate activation while maintaining catalyst stability under ambient conditions [20] [21].

Modified Cyclopentadienyl Derivatives

Substituted cyclopentadienyl derivatives offer tunable steric and electronic properties that enable specialized catalytic applications [32] [33]. Examples include pentamethylcyclopentadienyl (Cp*) and trimethylsilyl-substituted cyclopentadienyl (Cp″) derivatives that exhibit modified reactivity profiles [32] [33].

Synthesis of modified derivatives typically involves addition of tert-butyllithium to corresponding substituted zirconocene dichlorides, providing high yields of hydride chloride complexes [32] [33]. Further alkylation can yield isobutyl hydride complexes that undergo hydrogenolysis to afford dihydride derivatives [32] [33].

These modified systems enable preparation of metallocene alkyl hydrides and dihydrides that are inaccessible through traditional synthetic routes [32] [33]. The steric bulk and electronic modifications provided by substituted cyclopentadienyl ligands allow for fine-tuning of catalytic selectivity and reactivity [32] [33].

Derivative TypePreparation MethodFormulaKey PropertiesPrimary Use
Deuterium-Labeled (ZrD)Li²H or LiAlD₄ reductionCp₂ZrDClRapid labeling (15 min), 70-99% yieldDeuterium labeling of aldehydes [12]
Tritium-Labeled (ZrT)Li³H reductionCp₂ZrTClIsotopic tracking capabilityMechanistic studies [1]
Triflate AnalogueLigand exchange with CF₃SO₃HCp₂Zr(OTf)₂·THFImproved stability, moisture toleranceMoisture-tolerant catalysis [28] [29]
Fluoride ComplexTBAF activationCp₂ZrFCl or Cp₂ZrF₂Enhanced Lewis acidityAmbient activation [20] [21]
Modified CyclopentadienylSubstituted Cp ligandsCp*Cp′Zr(H)ClModified steric/electronic propertiesSpecialized catalysis [32] [33]

GHS Hazard Statements

H228 (10.87%): Flammable solid [Danger Flammable solids];
H261 (97.83%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Schwartz's reagent

Dates

Last modified: 08-16-2023

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